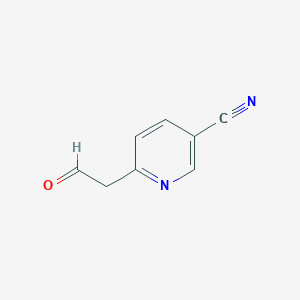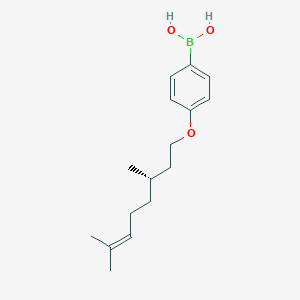
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3S)-3,7-dimethyloct-6-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the desired substituents.
Introduction of the (3S)-3,7-Dimethyloct-6-en-1-yloxy Group: This step involves the reaction of the phenylboronic acid intermediate with (3S)-3,7-dimethyloct-6-en-1-ol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Boronic acids are known to inhibit proteases and other enzymes, making them candidates for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog without the (3S)-3,7-dimethyloct-6-en-1-yloxy group.
4-Hydroxyphenylboronic Acid: Similar structure but with a hydroxyl group instead of the (3S)-3,7-dimethyloct-6-en-1-yloxy group.
(4-{[(3S)-3,7-Dimethyloct-6-en-1-yl]oxy}phenyl)boronic Ester: An ester derivative of the compound.
Uniqueness
(S)-(4-((3,7-Dimethyloct-6-en-1-yl)oxy)phenyl)boronic acid is unique due to the presence of the (3S)-3,7-dimethyloct-6-en-1-yloxy group, which imparts distinct steric and electronic properties. This makes it a versatile reagent in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
548772-66-3 |
|---|---|
Molecular Formula |
C16H25BO3 |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
[4-[(3S)-3,7-dimethyloct-6-enoxy]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BO3/c1-13(2)5-4-6-14(3)11-12-20-16-9-7-15(8-10-16)17(18)19/h5,7-10,14,18-19H,4,6,11-12H2,1-3H3/t14-/m0/s1 |
InChI Key |
GVPNNXAWVKXHKN-AWEZNQCLSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)OCC[C@@H](C)CCC=C(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCC(C)CCC=C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


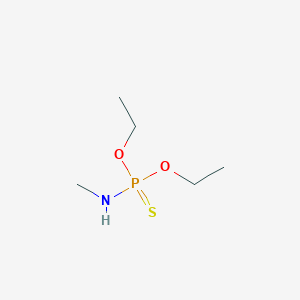
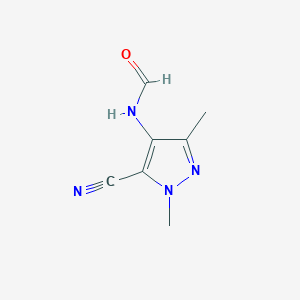
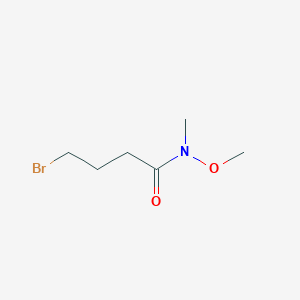
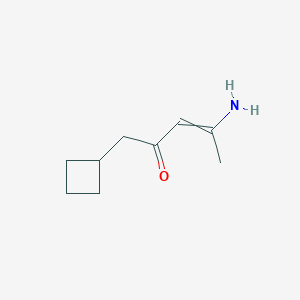
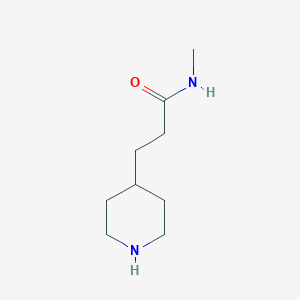
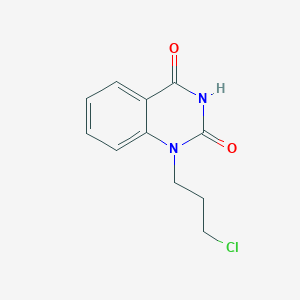
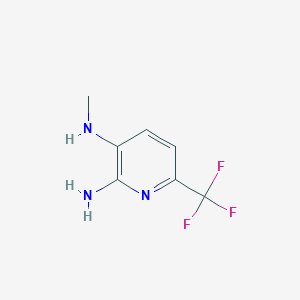
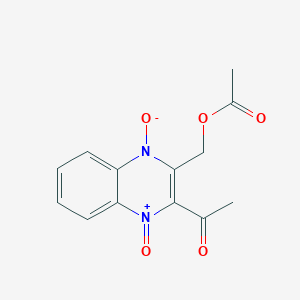
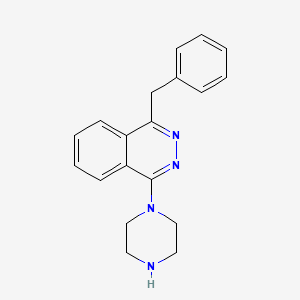
![9H-Purin-6-amine,N-[(3-iodophenyl)methyl]-](/img/structure/B8704963.png)

![(17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B8704977.png)

